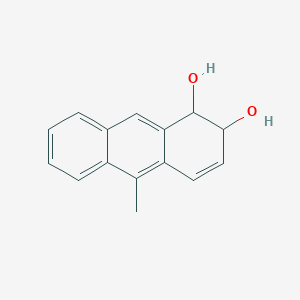![molecular formula C14H10Cl2F3NO2 B14406234 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-60-0](/img/structure/B14406234.png)
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of chloro and trifluoroethoxy substituents on the phenoxy and aniline rings. It is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with 2-chloro-1,1,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of aniline derivatives followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
3-Chloro-4-[4-(2-chloro-1,
Properties
CAS No. |
83660-60-0 |
|---|---|
Molecular Formula |
C14H10Cl2F3NO2 |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
3-chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H10Cl2F3NO2/c15-11-7-8(20)1-6-12(11)21-9-2-4-10(5-3-9)22-14(18,19)13(16)17/h1-7,13H,20H2 |
InChI Key |
FBTQCMFRNYCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



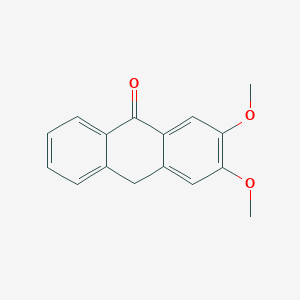
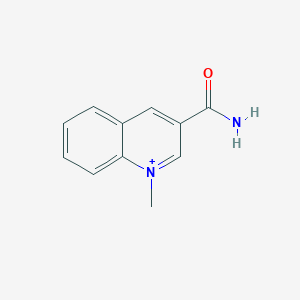
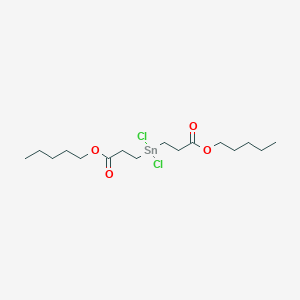
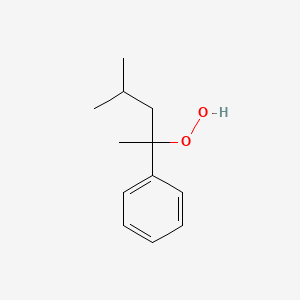
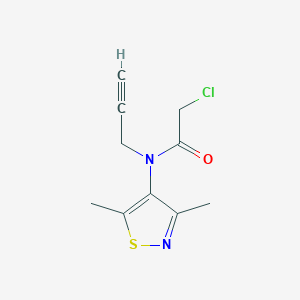
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
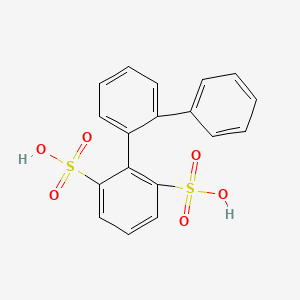
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
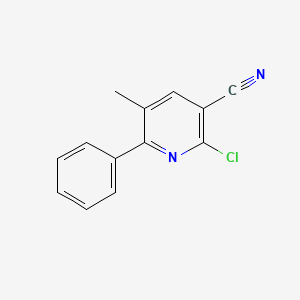
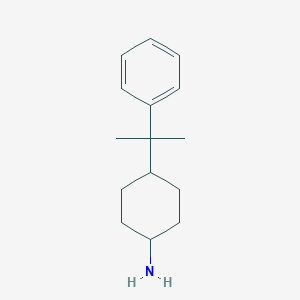
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

